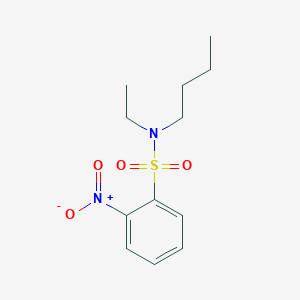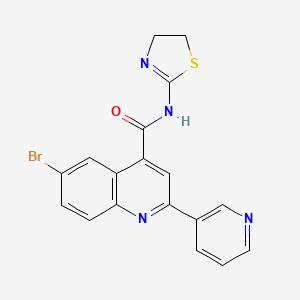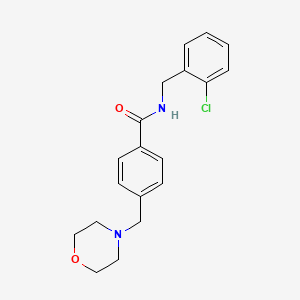![molecular formula C16H22N4S B4547867 N-isobutyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4547867.png)
N-isobutyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea
Overview
Description
N-isobutyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea is a useful research compound. Its molecular formula is C16H22N4S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.15651789 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-isobutyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea and related thiourea derivatives are synthesized and characterized through a variety of methods. Studies often explore their structural properties using spectroscopic techniques and single crystal X-ray diffraction. For example, Yusof et al. (2010) synthesized a series of N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thiourea derivatives, showcasing their structural elucidation through IR, NMR, and X-ray diffraction analyses, providing insights into their molecular configurations and potential as scaffolds for further chemical modifications (Yusof, Jusoh, Khairul, & Yamin, 2010).
Antimicrobial and Antifungal Activities
Several studies focus on the bioactivity of thiourea derivatives, including their antimicrobial and antifungal properties. Nițulescu et al. (2010) investigated N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives for their antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Nițulescu, Draghici, Chifiriuc, Marutescu, Bleotu, & Missir, 2010).
Anticancer Activities
Research on this compound derivatives also extends to anticancer activities. Nițulescu et al. (2015) designed and synthesized pyrazole thiourea chimeric derivatives, assessing their apoptotic effects in human cancer cells. Their study identified compounds that notably induced apoptosis, modulated tumor necrosis factor receptors, and affected various signaling pathways, suggesting a potential route for anticancer drug development (Nițulescu, Draghici, Olaru, Matei, Ioana, Dragu, & Bleotu, 2015).
Agricultural Applications
Thiourea derivatives, including those related to this compound, have been studied for their potential in agriculture, particularly as growth inhibitors of phytopathogenic fungi. Vicentini et al. (2007) explored the antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and N-alkyl/aryl-N'-(4-carbethoxy-3-pyrazolyl)thioureas, indicating their effectiveness against several fungal pathogens and highlighting the importance of structural groups for biological activity (Vicentini, Romagnoli, Andreotti, & Mares, 2007).
Properties
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(2-methylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-12(2)8-17-16(21)19-15-9-18-20(11-15)10-14-7-5-4-6-13(14)3/h4-7,9,11-12H,8,10H2,1-3H3,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXESIISVCFUKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4547787.png)
![(2Z)-2-[(3,4-dichlorophenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B4547799.png)
![3-(4-methoxyphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4547811.png)

![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4547817.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4547823.png)
![3-(anilinosulfonyl)-N-[4-(benzyloxy)phenyl]-4-methylbenzamide](/img/structure/B4547829.png)
![ethyl 1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4547830.png)

![2,5-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B4547840.png)

![1-[(2,3-dichlorophenoxy)acetyl]piperidine](/img/structure/B4547854.png)
![N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4547885.png)
![N-(4-METHYLBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4547893.png)
